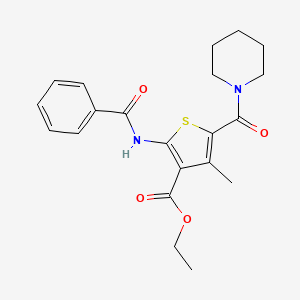

Ethyl 2-benzamido-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルは、チオフェン誘導体クラスに属する複雑な有機化合物です。チオフェンは、硫黄を含む五員環複素環式化合物です。

準備方法

2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルの合成には、いくつかのステップが必要です。 一般的な方法の1つは、ゲヴァルト反応、パアル-クノル合成、フィッセルマン合成を含む縮合反応です 。これらの反応は通常、硫黄、α-メチレンカルボニル化合物、α-シアノエステルを使用します。工業生産方法では、これらの反応を制御された条件下で実行することで、高収率と高純度を実現しています。

化学反応の分析

2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、臭素化のためのN-ブロモスクシンイミド(NBS)と、鈴木-宮浦カップリングのためのパラジウム触媒があります 。これらの反応で生成される主な生成物は、使用された特定の条件と試薬によって異なります。

科学研究への応用

この化合物は、幅広い科学研究への応用があります。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されています。 生物学および医学では、チオフェン誘導体は、抗がん剤、抗炎症剤、抗菌剤など、薬理学的特性で知られています 。 産業では、これらの化合物は、有機半導体、有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)の開発に利用されています .

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

作用機序

2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、チオフェン誘導体は、電位依存性ナトリウムチャネルブロッカーとして作用することができ、麻酔薬としての使用に不可欠です 。正確な分子標的と経路は、特定の用途と化合物の構造によって異なります。

類似化合物との比較

2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルは、スプロフェンやアルチカインなどの他のチオフェン誘導体と比較することができます 。スプロフェンは非ステロイド性抗炎症薬であり、アルチカインは歯科麻酔薬として使用されます。2-ベンザミド-4-メチル-5-(ピペリジン-1-カルボニル)チオフェン-3-カルボン酸エチルのユニークさは、その特定の構造にあり、その構造は独特の薬理学的および工業的特性を付与しています。

特性

分子式 |

C21H24N2O4S |

|---|---|

分子量 |

400.5 g/mol |

IUPAC名 |

ethyl 2-benzamido-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C21H24N2O4S/c1-3-27-21(26)16-14(2)17(20(25)23-12-8-5-9-13-23)28-19(16)22-18(24)15-10-6-4-7-11-15/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3,(H,22,24) |

InChIキー |

XIXUOSFLDKXJDW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)

![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)

![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)

![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)

![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)

![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)